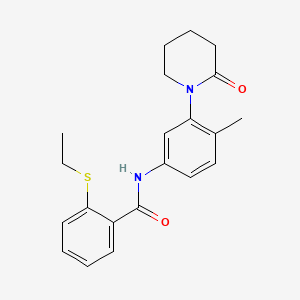
2-(ethylthio)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylthio)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(ethylthio)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article synthesizes current research findings regarding its biological activity, including its synthesis, efficacy against various biological targets, and toxicity profiles.
Chemical Structure
The compound's structure can be broken down as follows:
- Ethylthio Group : Contributes to lipophilicity and potential interaction with biological membranes.
- 2-Oxopiperidine Ring : Affects the compound's ability to interact with various receptors and enzymes.
- Benzamide Moiety : Often associated with biological activity in medicinal chemistry.
Antifungal Activity
Research indicates that derivatives of benzamides, including compounds similar to this compound, exhibit significant antifungal properties. In a study evaluating various benzamide derivatives against fungi such as Botrytis cinerea, it was found that certain compounds demonstrated inhibition rates exceeding those of established fungicides like pyraclostrobin. For instance, compound 10f showed an effective concentration (EC50) of 14.44 μg/mL against Botrytis cinerea .
| Compound | Fungal Target | Inhibition Rate (%) at 100 mg/L |
|---|---|---|
| 10a | Botrytis cinerea | 84.4 |
| 10d | Botrytis cinerea | 83.6 |
| 10f | Botrytis cinerea | 83.1 |
| 10b | Fusarium graminearum | 80.8 |
Insecticidal Activity
The insecticidal properties of similar benzamide compounds have also been explored. The presence of the amide bond is believed to play a crucial role in maintaining insecticidal activity by facilitating interactions with insect receptors. For example, certain derivatives displayed death rates of up to 48% against Mythimna sepatara at concentrations of 500 mg/L .
Toxicity Profile
Toxicity assessments are critical in evaluating the safety of new compounds. The acute toxicity of compound 10f was classified as low, with an LC50 value of 20.58 mg/L in zebrafish embryos, indicating a favorable safety profile for further development .
Case Studies and Research Findings
-
Case Study on Antifungal Efficacy :
- A series of benzamide derivatives were synthesized and tested for antifungal activity against multiple fungal strains.
- Results indicated that modifications to the ethylthio group significantly enhanced antifungal efficacy.
-
Insecticidal Mechanism Investigation :
- Studies suggested that the interaction between the amide group and specific insect receptors is crucial for insecticidal activity.
- Structural modifications were systematically evaluated to optimize activity.
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-3-26-19-9-5-4-8-17(19)21(25)22-16-12-11-15(2)18(14-16)23-13-7-6-10-20(23)24/h4-5,8-9,11-12,14H,3,6-7,10,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSKCHLLPBJCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














